![molecular formula C14H12N8O4S B14008551 4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 52477-27-7](/img/structure/B14008551.png)
4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-amino-2,6-dioxo-pyrimidine with hydrazine to form the hydrazinyl derivative. This intermediate is then reacted with N-pyrimidin-2-yl-benzenesulfonamide under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide can be compared with other pyrimidine derivatives, such as:
Pemetrexed: A pyrimidine-based drug used in cancer treatment.
Methotrexate: Another pyrimidine derivative used as an antimetabolite and antifolate drug.
5-Fluorouracil: A pyrimidine analog used in chemotherapy.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-[2-(4-amino-2,6-dioxo-pyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-yl-benzenesulfonamide .
Eigenschaften
CAS-Nummer |
52477-27-7 |
|---|---|
Molekularformel |
C14H12N8O4S |
Molekulargewicht |
388.36 g/mol |
IUPAC-Name |
4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N8O4S/c15-11-10(12(23)19-14(24)18-11)21-20-8-2-4-9(5-3-8)27(25,26)22-13-16-6-1-7-17-13/h1-7H,(H,16,17,22)(H4,15,18,19,23,24) |
InChI-Schlüssel |
OKFQVJIRGSPFQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)


![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
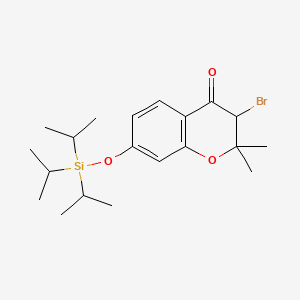

![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
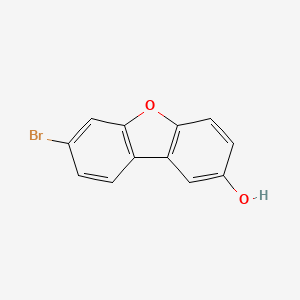
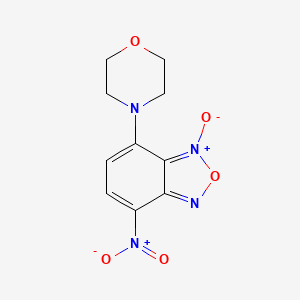
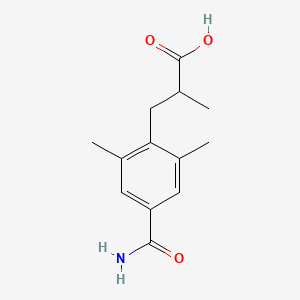
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
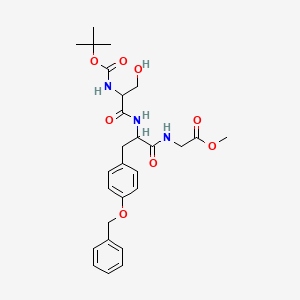

![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
